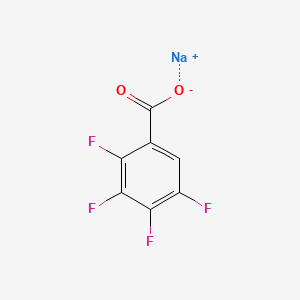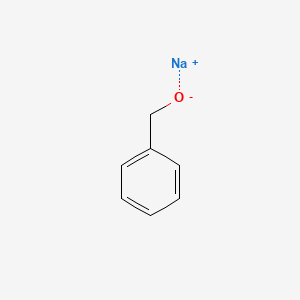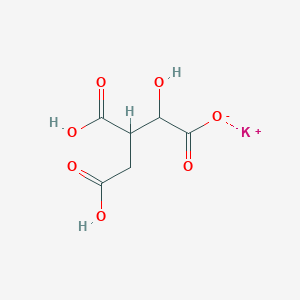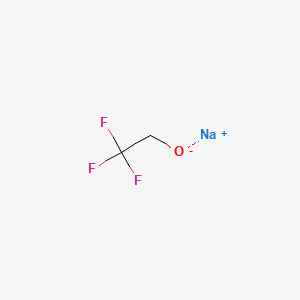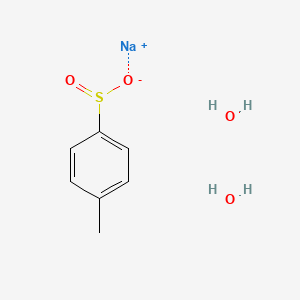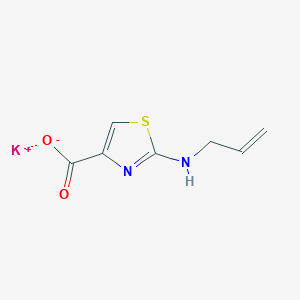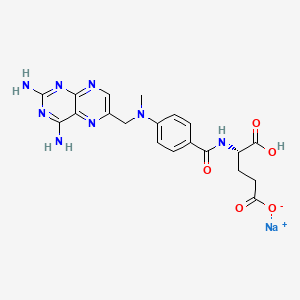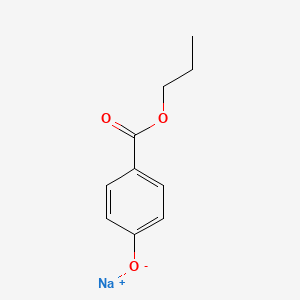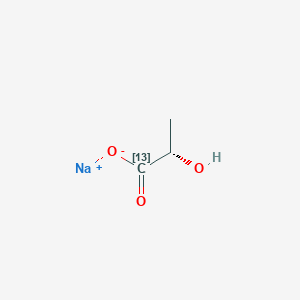
(2S)-2-羟基(113C)丙酸钠
描述
Sodium L-lactate-1-13C solution is an isotopic analogue of sodium L-lactate . It is the 13C labeled Lactate sodium . Lactate (Lactic acid) sodium is the product of glycogenolysis and glycolysis . It functions in a variety of biochemical processes .
Synthesis Analysis
Sodium L-lactate-1-13C solution can be used as an internal standard for the quantitative determination of blood lactate and pyruvate using filter-paper dried blood spots followed by LC-MS/MS .Molecular Structure Analysis
The linear formula of Sodium L-lactate-1-13C solution is CH3CH(OH)13CO2Na . Its molecular weight is 113.05 .Chemical Reactions Analysis
Lactate-13C (sodium) is the 13C labeled Lactate sodium. Lactate (Lactic acid) sodium is the product of glycogenolysis and glycolysis .科学研究应用
作用机制
Target of Action
Sodium L-lactate-1-13C, also known as sodium;(2S)-2-hydroxy(113C)propanoate, primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The NF-κB pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
Sodium L-lactate-1-13C interacts with its targets by inhibiting the NF-κB pathway . This interaction results in changes in the cellular response to inflammation and stress, thereby modulating the immune response .
Biochemical Pathways
The compound affects the amino acids and short-chain fatty acid metabolism pathways . These pathways are crucial for various biological processes, including energy production, biosynthesis, and the regulation of gene expression .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its solubility in water and its chemical structure .
Result of Action
The molecular and cellular effects of Sodium L-lactate-1-13C’s action include the modulation of the immune response and the inhibition of inflammation . These effects can have significant impacts on health and disease, particularly in conditions associated with inflammation and immune dysregulation .
Action Environment
The action, efficacy, and stability of Sodium L-lactate-1-13C can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and bioavailability in the body. Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity .
安全和危害
未来方向
生化分析
Biochemical Properties
Sodium L-lactate-1-13C solution plays a crucial role in biochemical reactions, particularly in the context of metabolic studies. It is involved in the glycolytic pathway, where it is produced from pyruvate by the enzyme lactate dehydrogenase (LDH). This reaction is reversible, allowing lactate to be converted back to pyruvate under aerobic conditions. The isotopic labeling with carbon-13 enables researchers to trace the metabolic fate of lactate in various biochemical processes. Sodium L-lactate-1-13C solution interacts with enzymes such as LDH and pyruvate dehydrogenase, as well as other biomolecules involved in cellular respiration and energy production .
Cellular Effects
Sodium L-lactate-1-13C solution has significant effects on various types of cells and cellular processes. It serves as an important energy substrate, particularly under anaerobic conditions, where it is produced in large quantities. In cancer cells, for example, lactate is known to be a key player in the Warburg effect, where cells preferentially produce energy through glycolysis followed by lactate fermentation, even in the presence of oxygen. This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of NADH and NAD+, which are critical for redox balance and energy production .
Molecular Mechanism
At the molecular level, Sodium L-lactate-1-13C solution exerts its effects through several mechanisms. It binds to and is metabolized by LDH, converting pyruvate to lactate and vice versa. This reaction is essential for maintaining the redox balance within cells. Additionally, lactate can be transported across cell membranes by monocarboxylate transporters (MCTs), facilitating its distribution and utilization in different tissues. The isotopic labeling allows for detailed studies of these molecular interactions and the tracking of lactate metabolism in various cellular contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium L-lactate-1-13C solution can change over time. The stability and degradation of the compound are important factors to consider in experimental designs. Studies have shown that lactate levels can increase over time when stored at room temperature, highlighting the need for proper storage conditions to maintain its stability. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to lactate can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Sodium L-lactate-1-13C solution vary with different dosages in animal models. At low doses, it can serve as an alternative energy substrate, enhancing cellular energy production and reducing the need for glucose. At high doses, it may lead to metabolic acidosis and other adverse effects. Studies have shown that hypertonic sodium lactate infusion can reduce vasopressor requirements and biomarkers of brain and cardiac injury after experimental cardiac arrest, indicating its potential therapeutic applications .
Metabolic Pathways
Sodium L-lactate-1-13C solution is involved in several metabolic pathways. It is primarily produced from pyruvate through the action of LDH and can be further metabolized to glucose via gluconeogenesis or oxidized to pyruvate for entry into the tricarboxylic acid (TCA) cycle. This compound also plays a role in the lactate shuttle, where lactate produced in one tissue can be transported to another tissue for use as an energy substrate. The isotopic labeling allows for precise tracking of these metabolic pathways and the study of metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Sodium L-lactate-1-13C solution within cells and tissues are facilitated by MCTs. These transporters enable the movement of lactate across cell membranes, allowing it to be utilized in various tissues. The compound can also interact with binding proteins that influence its localization and accumulation within cells. Proper transport and distribution are essential for its effective use in metabolic studies .
Subcellular Localization
Sodium L-lactate-1-13C solution is localized in various subcellular compartments, depending on its metabolic role. It can be found in the cytosol, where it is produced and utilized in glycolysis and the TCA cycle. Additionally, lactate can be transported into mitochondria for further oxidation. The subcellular localization of lactate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
sodium;(2S)-2-hydroxy(113C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-FWGDTYFGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635700 | |
| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81273-81-6 | |
| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)
